molecular formula C23H20N2O5S B10883753 (E)-methyl 2-(2-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

(E)-methyl 2-(2-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B10883753
M. Wt: 436.5 g/mol
InChI Key: ZVRHMMIWBCGFEL-SFQUDFHCSA-N
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Description

METHYL 2-[(2-HYDROXY-3-METHOXYPHENYL)METHYLENE]-7-METHYL-3-OXO-5-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidine derivatives. . The structure of this compound includes a thiazole ring fused with a pyrimidine ring, which is further substituted with various functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[(2-HYDROXY-3-METHOXYPHENYL)METHYLENE]-7-METHYL-3-OXO-5-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-component reactions. One common method involves the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[(2-HYDROXY-3-METHOXYPHENYL)METHYLENE]-7-METHYL-3-OXO-5-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product and reaction type .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of METHYL 2-[(2-HYDROXY-3-METHOXYPHENYL)METHYLENE]-7-METHYL-3-OXO-5-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolopyrimidine derivatives, such as:

Uniqueness

What sets METHYL 2-[(2-HYDROXY-3-METHOXYPHENYL)METHYLENE]-7-METHYL-3-OXO-5-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE apart is its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C23H20N2O5S

Molecular Weight

436.5 g/mol

IUPAC Name

methyl (2E)-2-[(2-hydroxy-3-methoxyphenyl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H20N2O5S/c1-13-18(22(28)30-3)19(14-8-5-4-6-9-14)25-21(27)17(31-23(25)24-13)12-15-10-7-11-16(29-2)20(15)26/h4-12,19,26H,1-3H3/b17-12+

InChI Key

ZVRHMMIWBCGFEL-SFQUDFHCSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=C(C(=CC=C3)OC)O)/SC2=N1)C4=CC=CC=C4)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=C(C(=CC=C3)OC)O)SC2=N1)C4=CC=CC=C4)C(=O)OC

Origin of Product

United States

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